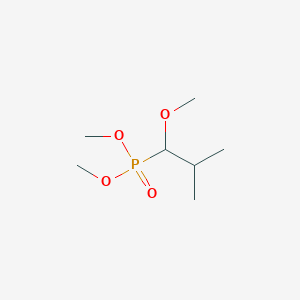
Dimethyl (1-methoxy-2-methylpropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₇O₄P. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents and has a relatively low boiling point.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
化学反応の分析
Types of Reactions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl (1-methoxy-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl (1-methoxy-2-methylpropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the transition state of enzyme-catalyzed reactions, thereby inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methoxy and methylpropyl groups.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar but with a hydroxyethyl group.
Uniqueness
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methoxy and methylpropyl groups make it a versatile reagent in organic synthesis and industrial applications.
特性
CAS番号 |
62456-41-1 |
|---|---|
分子式 |
C7H17O4P |
分子量 |
196.18 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H17O4P/c1-6(2)7(9-3)12(8,10-4)11-5/h6-7H,1-5H3 |
InChIキー |
CEXVQEZNNHCORA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(OC)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


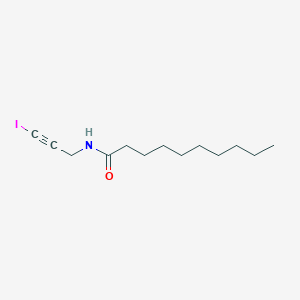
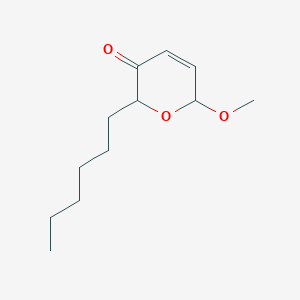
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
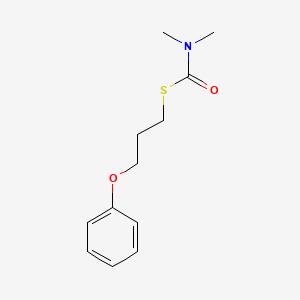
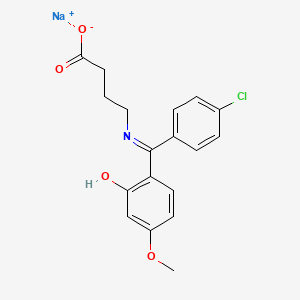
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

